molecular formula C13H19NO B123066 4-(3-Methoxybenzyl)piperidine CAS No. 150019-61-7

4-(3-Methoxybenzyl)piperidine

Cat. No. B123066
M. Wt: 205.3 g/mol
InChI Key: VFWKXVIOKYFWIE-UHFFFAOYSA-N
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Description

“4-(3-Methoxybenzyl)piperidine” is a chemical compound with the molecular formula C13H19NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, have been synthesized for their varied activity . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “4-(3-Methoxybenzyl)piperidine” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a methoxybenzyl group attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions to form different derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-(3-Methoxybenzyl)piperidine and related derivatives have been explored in the synthesis and structural analysis of various compounds. For instance, its analogues were used in studying sila-analogues of high-affinity, selective σ ligands, emphasizing their structure and pharmacological properties (Tacke et al., 2003).

Antitubercular Activity

  • Research has been conducted on Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, including 2-(4-methoxybenzyl)-6-aryl-5-pyrrolidin/piperidin/morpholin-1-ylmethyl-imidazo derivatives, for their potential antitubercular activity (Badiger & Khazi, 2013).

Potential in Alzheimer's Disease Treatment

  • Analogues of 4-(3-Methoxybenzyl)piperidine have been synthesized and evaluated for potential anti-Alzheimer's activity, with some showing promising results in in-vivo and in-vitro evaluations (Gupta et al., 2020).

Inhibitory Activity and Pharmaceutical Potential

  • Derivatives of 4-(3-Methoxybenzyl)piperidine have been synthesized and assessed for inhibitory activity towards specific enzymes and receptors, showing potential in various pharmaceutical applications. For example, their role in phosphodiesterase inhibition and vasorelaxant activity has been explored (Watanabe et al., 2000).

Anti-Dengue Activity

  • Some compounds containing 4-(3-Methoxybenzyl)piperidine structures have been screened for anti-dengue activity, showing inhibitory activity against DENV2 NS2B-NS3 protease (Kuswardani et al., 2020).

Modulation of Transporter Activity

  • Research has focused on the synthesis of substituted benzyl piperidines, including 4-(3-Methoxybenzyl)piperidine derivatives, to study their affinity and selectivity for central nervous system transporters. This has implications in understanding and potentially treating stimulant abuse and addiction (Boos et al., 2006).

Gastrointestinal Motility Enhancement

  • Derivatives of 4-(3-Methoxybenzyl)piperidine have been synthesized and evaluated for their effects on gastrointestinal motility, potentially offering new avenues for treating gastrointestinal disorders (Sonda et al., 2004).

Corrosion Inhibition

  • Piperidine derivatives, including those related to 4-(3-Methoxybenzyl)piperidine, have been studied for their potential as corrosion inhibitors on metal surfaces, particularly iron, highlighting their industrial applications (Kaya et al., 2016).

Safety And Hazards

When handling “4-(3-Methoxybenzyl)piperidine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Future Directions

Piperidine derivatives, including “4-(3-Methoxybenzyl)piperidine”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-4,10-11,14H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWKXVIOKYFWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588777
Record name 4-[(3-Methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxybenzyl)piperidine

CAS RN

150019-61-7
Record name 4-[(3-Methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-methoxyphenyl)methyl]piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(3-methoxybenzyl)pyridine (25 g, 126 mmol) and platinum oxide (2.4 g) in acetic acid (250 ml) was hydrogenated for 2 hr. The catalyst was removed and the solution concentrated in vacuo. The residue was dissolved in water and the solution basified with sodium hydroxide. The basic mixture was extracted with ether. The extracts were dried and concentrated in vacuo. The residue was vacuum distilled to give 4-(3-methoxy-benzyl)piperidine as an oil (22.6 g, 88%). A sample of the hydrochloride was prepared in ether (mp: 146°-147° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Yoshinaga, S Masumoto, K Koyama… - Bioorganic & Medicinal …, 2017 - Elsevier
We report the discovery of a novel benzylpiperidine derivative with serotonin transporter (SERT) inhibitory activity and 5-HT 1A receptor weak partial agonistic activity showing the …
Number of citations: 7 www.sciencedirect.com
H Yoshinaga, T Nishida, I Sasaki, T Kato, H Oki… - Bioorganic & Medicinal …, 2018 - Elsevier
We have previously shown that SMP-304, a serotonin uptake inhibitor with weak 5-HT 1A partial agonistic activity, may act under high serotonin levels as a 5-HT 1A antagonist that …
Number of citations: 6 www.sciencedirect.com
GR Proctor, FJ Smith - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
Syntheses of cis- and trans-4-benzyl- and 4-(3-methoxybenzyl)-2-methoxycarbonyl-1-methylpiperidines are described; amino-acids and amino-alcohols obtained from these …
Number of citations: 12 pubs.rsc.org

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